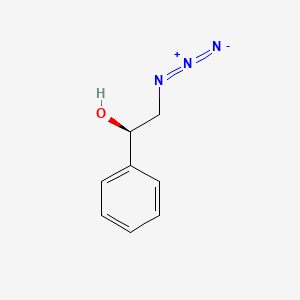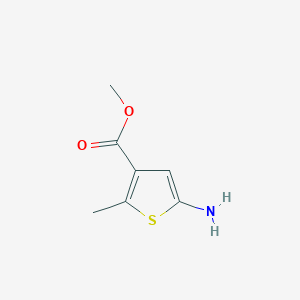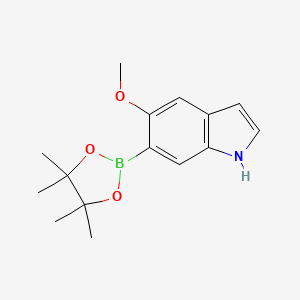
Methyl (2,2-difluoroethyl)alaninate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (2,2-difluoroethyl)alaninate, also known as L-Alanine, N-(2,2-difluoroethyl)-, methyl ester, is a chemical compound with the molecular formula C6H11F2NO2 and a molecular weight of 167.15 g/mol . This compound is characterized by the presence of a difluoroethyl group attached to the alanine moiety, making it a unique derivative of alanine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (2,2-difluoroethyl)alaninate typically involves the reaction of alanine derivatives with difluoroethylating agents. One common method includes the use of bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor reagent) for the conversion of carboxylic acids to the corresponding difluoroethyl derivatives . Another approach involves the reaction of 2-alkyl-1,3-dithiane derivatives with bromine trifluoride (BrF3) to form the corresponding difluoromethyl alkanes .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar fluorination techniques. The use of stable and efficient deoxofluorinating reagents like aminodifluorosulfinium tetrafluoroborate salts, which are promoted by an exogenous fluoride source, can enhance the yield and selectivity of the desired product .
Análisis De Reacciones Químicas
Types of Reactions
Methyl (2,2-difluoroethyl)alaninate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The difluoroethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reducing agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution reagents: Such as nucleophiles like thiols, amines, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various difluoroethylated derivatives .
Aplicaciones Científicas De Investigación
Methyl (2,2-difluoroethyl)alaninate has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Methyl (2,2-difluoroethyl)alaninate involves its interaction with molecular targets through the difluoroethyl group. This group acts as a lipophilic hydrogen bond donor, enhancing the compound’s affinity and specificity for certain targets . The incorporation of fluorine atoms modulates the compound’s lipophilicity and metabolic stability, making it a valuable bioisostere for various pharmacophores .
Comparación Con Compuestos Similares
Similar Compounds
Methyl 3-amino-N-(2,2-difluoroethyl)alaninate: A similar compound with an amino group instead of a methyl ester.
Difluoroalkanes: Compounds containing difluoroalkyl groups, such as 1,1-difluoroalkanes.
Uniqueness
Methyl (2,2-difluoroethyl)alaninate is unique due to its specific difluoroethyl substitution on the alanine moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .
Propiedades
Fórmula molecular |
C6H11F2NO2 |
|---|---|
Peso molecular |
167.15 g/mol |
Nombre IUPAC |
methyl 2-(2,2-difluoroethylamino)propanoate |
InChI |
InChI=1S/C6H11F2NO2/c1-4(6(10)11-2)9-3-5(7)8/h4-5,9H,3H2,1-2H3 |
Clave InChI |
UQXPNOHXGYWNOO-UHFFFAOYSA-N |
SMILES canónico |
CC(C(=O)OC)NCC(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Tert-butyl1-acetyl-3-azabicyclo[3.2.1]octane-3-carboxylate](/img/structure/B13549478.png)
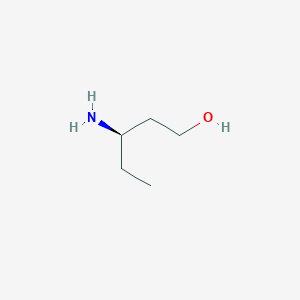
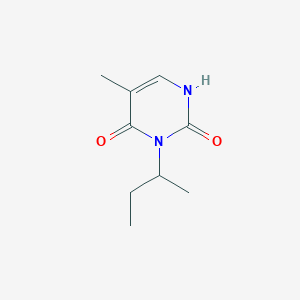
![{[5-(Fluoromethyl)-1,2-oxazol-3-yl]methyl}[(6-methoxynaphthalen-2-yl)methyl]amine hydrochloride](/img/structure/B13549492.png)
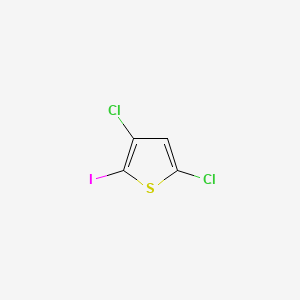

![2-[Boc-(isopentyl)amino]ethanol](/img/structure/B13549535.png)

![4-(Benzo[b]thiophen-3-yl)butanal](/img/structure/B13549550.png)

